molecular formula C9H8BrNS B6253175 2-bromo-5,6-dimethyl-1,3-benzothiazole CAS No. 1093106-05-8

2-bromo-5,6-dimethyl-1,3-benzothiazole

Cat. No. B6253175
CAS RN: 1093106-05-8
M. Wt: 242.1
InChI Key:
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Description

“2-bromo-5,6-dimethyl-1,3-benzothiazole” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .


Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are similar to the compound , has been extensively studied . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .


Chemical Reactions Analysis

Benzothiazoles have been used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Future Directions

Benzothiazole derivatives have proven vital for the investigation of novel therapeutics . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-5,6-dimethyl-1,3-benzothiazole can be achieved through a multi-step process involving the bromination of 5,6-dimethyl-1,3-benzothiazole.", "Starting Materials": [ "5,6-dimethyl-1,3-benzothiazole", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethyl-1,3-benzothiazole in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add hydrogen peroxide to the reaction mixture to quench any unreacted bromine.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 6: Extract the product with dichloromethane.", "Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure product." ] }

CAS RN

1093106-05-8

Product Name

2-bromo-5,6-dimethyl-1,3-benzothiazole

Molecular Formula

C9H8BrNS

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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